molecular formula C20H24O7 B13738173 Diosbulbin A CAS No. 20086-05-9

Diosbulbin A

Cat. No.: B13738173
CAS No.: 20086-05-9
M. Wt: 376.4 g/mol
InChI Key: OPNWTAMLIMDKEY-QGILWXNYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diosbulbin A involves several steps, starting from the extraction of the compound from Dioscorea bulbifera. The extraction process typically involves the use of organic solvents such as methanol or ethanol. The crude extract is then subjected to chromatographic techniques to isolate this compound .

Industrial Production Methods

advancements in synthetic biology and chemical synthesis may pave the way for more efficient production methods in the future .

Chemical Reactions Analysis

Types of Reactions

Diosbulbin A undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides or hydroxylated derivatives, while reduction can yield alcohols or alkanes .

Scientific Research Applications

    Chemistry: Used as a starting material for the synthesis of complex molecules.

    Biology: Investigated for its role in modulating biological pathways.

    Medicine: Studied for its anticancer properties, particularly against lung cancer cells.

Mechanism of Action

The mechanism of action of Diosbulbin A involves its interaction with various molecular targets and pathways. It has been shown to induce cell cycle arrest and apoptosis in cancer cells by modulating the expression of key proteins such as AKT1, DHFR, and TYMS. This compound may also inhibit the activation of these proteins, leading to reduced cell proliferation and increased cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific molecular structure and its ability to interact with multiple targets in cancer cells. Its distinct mechanism of action and potential therapeutic applications make it a valuable compound for further research and development .

Properties

CAS No.

20086-05-9

Molecular Formula

C20H24O7

Molecular Weight

376.4 g/mol

IUPAC Name

methyl (3R,5S,6R,8R,10R,11S,12S)-3-(furan-3-yl)-8-hydroxy-5-methyl-14-oxo-2,13-dioxatetracyclo[10.2.1.01,5.06,11]pentadecane-10-carboxylate

InChI

InChI=1S/C20H24O7/c1-19-7-14(10-3-4-25-9-10)27-20(19)8-15(26-18(20)23)16-12(17(22)24-2)5-11(21)6-13(16)19/h3-4,9,11-16,21H,5-8H2,1-2H3/t11-,12+,13+,14+,15-,16+,19-,20?/m0/s1

InChI Key

OPNWTAMLIMDKEY-QGILWXNYSA-N

Isomeric SMILES

C[C@@]12C[C@@H](OC13C[C@@H]([C@H]4[C@H]2C[C@H](C[C@H]4C(=O)OC)O)OC3=O)C5=COC=C5

Canonical SMILES

CC12CC(OC13CC(C4C2CC(CC4C(=O)OC)O)OC3=O)C5=COC=C5

Origin of Product

United States

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